(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid
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Overview
Description
(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a complex structure with multiple stereocenters, making it a subject of interest for stereochemical studies and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring through cyclization reactions. The hydroxybutyl side chain is introduced via nucleophilic substitution or addition reactions. The final step often involves the esterification or amidation to form the propanoic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of chiral catalysts or enzymes to ensure the correct stereochemistry. High-pressure liquid chromatography (HPLC) is often employed to purify the final product, ensuring high enantiomeric purity.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxolane ring can undergo reduction to form a more saturated ring structure.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated ring structures.
Substitution Products: Halides, amines.
Scientific Research Applications
(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid is used in various fields of scientific research:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
- (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]butanoic acid
- (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]ethanoic acid
Comparison: Compared to its analogs, (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid exhibits unique properties due to its specific side chain length and functional groups. These differences can affect its reactivity, binding affinity, and overall biological activity, making it a distinct compound in its class.
Properties
IUPAC Name |
(2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t7-,8+,9+,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCUURQJNZBKIA-XFWSIPNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1CCC(O1)C(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@@H]1CC[C@@H](O1)[C@@H](C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35986-06-2 |
Source
|
Record name | 35986-06-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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